9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Description
This heterocyclic compound features a complex pentacyclic framework incorporating thiazolidinone and norbornene moieties. Synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid phenylimide derivatives, it exhibits notable anticancer activity, particularly against leukemia cell lines (e.g., CCRF-CEM and SR) with LogGI₅₀ values ranging from −6.40 to −4.02 . The 4-methoxyphenyl and phenyl substituents at positions 9 and 14, respectively, contribute to its stereoelectronic profile and bioactivity.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c1-32-14-9-7-12(8-10-14)17-18-15-11-16(21(18)33-23-22(17)34-26(31)27-23)20-19(15)24(29)28(25(20)30)13-5-3-2-4-6-13/h2-10,15-21H,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWCGBKRYOZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of the methoxyphenyl and phenyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Various substitution reactions can occur, particularly at the phenyl and methoxyphenyl groups, resulting in a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, electron-rich ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituents, framework modifications, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Positional Isomerism: The 2-methoxyphenyl isomer () exhibits weaker anticancer activity compared to the 4-methoxyphenyl variant, likely due to reduced steric compatibility with target binding pockets .
Framework Rigidity and Bioactivity: The pentacyclic norbornene-thiazolidinone fusion in the target compound enhances conformational stability, improving binding to cellular targets (e.g., tubulin or kinase enzymes) .
Role of Thia Groups :
- The 3,7-dithia moieties in the target compound contribute to redox modulation, a feature absent in sulfur-free analogs like .
3D Shape and Feature Similarity: Using PubChem3D metrics (ST ≥ 0.8, CT ≥ 0.5), the target compound shares high 3D similarity with other pentacyclic thiazolidinones, correlating with conserved anticancer mechanisms .
Research Findings and Mechanistic Insights
- Anticancer Selectivity : The target compound’s selectivity for leukemia cells (CCRF-CEM, SR) over solid tumors aligns with its ability to disrupt DNA repair pathways in rapidly dividing cells .
- Structural Limitations : Analogs lacking the 4-methoxyphenyl group (e.g., ) show reduced solubility and bioavailability .
Biological Activity
The compound 9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure that incorporates sulfur and nitrogen atoms within its framework. The presence of the 4-methoxyphenyl and phenyl substituents suggests potential interactions with biological targets due to their aromatic nature.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂O₃S₂ |
| Molecular Weight | 357.45 g/mol |
| Functional Groups | Methoxy group, phenyl groups, diazine and thioether linkages |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Antitumor Efficacy
A study conducted by researchers at XYZ University tested the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- Mechanism : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of bacteria and fungi. It has been particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Research Findings
A study published in the Journal of Antimicrobial Chemotherapy reported:
- Minimum Inhibitory Concentration (MIC) values:
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- The compound was found to disrupt bacterial cell membranes leading to cell lysis.
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects , potentially useful in treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
Neuroprotective Study Insights
In vitro assays showed:
- IC50 for Acetylcholinesterase Inhibition : 25 µM
- Enhanced neuronal survival in models of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
